

A Technical Guide to Methyl 2-amino-3-phenylpropanoate: Structure, Stereochemistry, and Synthesis

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Compound of Interest

Compound Name: Methyl 2-amino-3-phenylpropanoate

Cat. No.: B155065

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-phenylpropanoate, the methyl ester of the essential amino acid phenylalanine, is a key chiral building block in synthetic organic chemistry and drug development. Its versatile structure, featuring a primary amine, a carboxylic ester, and a benzyl side chain, makes it a valuable precursor for the synthesis of a wide array of pharmaceuticals, including peptides and neuroactive compounds. This technical guide provides an in-depth overview of the structure, stereochemistry, synthesis, and analytical data of **Methyl 2-amino-3-phenylpropanoate**, tailored for professionals in the scientific research and development fields.

Molecular Structure and Stereochemistry

Methyl 2-amino-3-phenylpropanoate possesses a single stereocenter at the α -carbon (C2), giving rise to two enantiomers: **(S)-Methyl 2-amino-3-phenylpropanoate** (L-phenylalanine methyl ester) and **(R)-Methyl 2-amino-3-phenylpropanoate** (D-phenylalanine methyl ester). The stereochemistry of this compound is crucial as it dictates its biological activity and interaction with other chiral molecules.

The L-enantiomer is the naturally occurring form and is a fundamental component of proteins. The D-enantiomer, while less common in nature, is a valuable component in the synthesis of peptidomimetics and other molecules designed to have altered metabolic stability or receptor binding properties.

Chemical Structure:

Caption: General structure of **Methyl 2-amino-3-phenylpropanoate**.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for both the L- and D-enantiomers of **Methyl 2-amino-3-phenylpropanoate**. Data for the hydrochloride salts are also included, as they are common commercial forms.

Table 1: Physicochemical Properties

Property	(S)-Enantiomer (L-form)	(R)- Enantiomer (D- form)	(S)-Enantiomer HCl Salt	(R)- Enantiomer HCl Salt
IUPAC Name	methyl (2S)-2- amino-3- phenylpropanoat e[1]	methyl (2R)-2- amino-3- phenylpropanoat e[2]	methyl (2S)-2- amino-3- phenylpropanoat e;hydrochloride	methyl (2R)-2- amino-3- phenylpropanoat e;hydrochloride[3]
Molecular Formula	C ₁₀ H ₁₃ NO ₂ [1]	C ₁₀ H ₁₃ NO ₂ [2]	C ₁₀ H ₁₄ CINO ₂	C ₁₀ H ₁₄ CINO ₂ [3]
Molecular Weight	179.22 g/mol [1] [2]	179.22 g/mol [2]	215.67 g/mol	215.67 g/mol [3]
Exact Mass	179.094628657 Da[2]	179.094628657 Da[2]	215.0713064 Da	215.0713064 Da[3]
CAS Number	2577-90-4[1]	21685-51-8[2]	7524-50-7	13033-84-6[3]
Melting Point	Not readily available	Not readily available	159-161 °C	Not readily available
Optical Rotation	Not readily available	Not readily available	[α]D -3.0 (c 1, H ₂ O)	Not readily available

Table 2: Spectroscopic Data (L-Enantiomer)

Technique	Data
¹ H NMR	Predicted shifts available in databases.
¹³ C NMR	Predicted shifts available in databases.
Mass Spectrometry (GC-MS)	m/z Top Peak: 88, 2nd Highest: 120, 3rd Highest: 91[1]
Infrared (IR)	Data available through spectral databases.

Experimental Protocols

Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This protocol describes the synthesis of L-phenylalanine methyl ester hydrochloride from L-phenylalanine using thionyl chloride in methanol.

Materials:

- L-phenylalanine
- Methanol (anhydrous)
- Thionyl chloride (SOCl_2)
- Ethyl acetate/Ethanol mixture (95:5) for recrystallization

Procedure:

- Suspend L-phenylalanine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel at 0 °C (ice bath).
- Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Recrystallize the crude product from a mixture of ethyl acetate/ethanol (95:5) to yield L-phenylalanine methyl ester hydrochloride as a white solid.

General Procedure for the Synthesis of Amino Acid Methyl Esters

This protocol outlines a facile, room-temperature synthesis of amino acid methyl ester hydrochlorides using trimethylchlorosilane (TMSCl) in methanol.[4]

Materials:

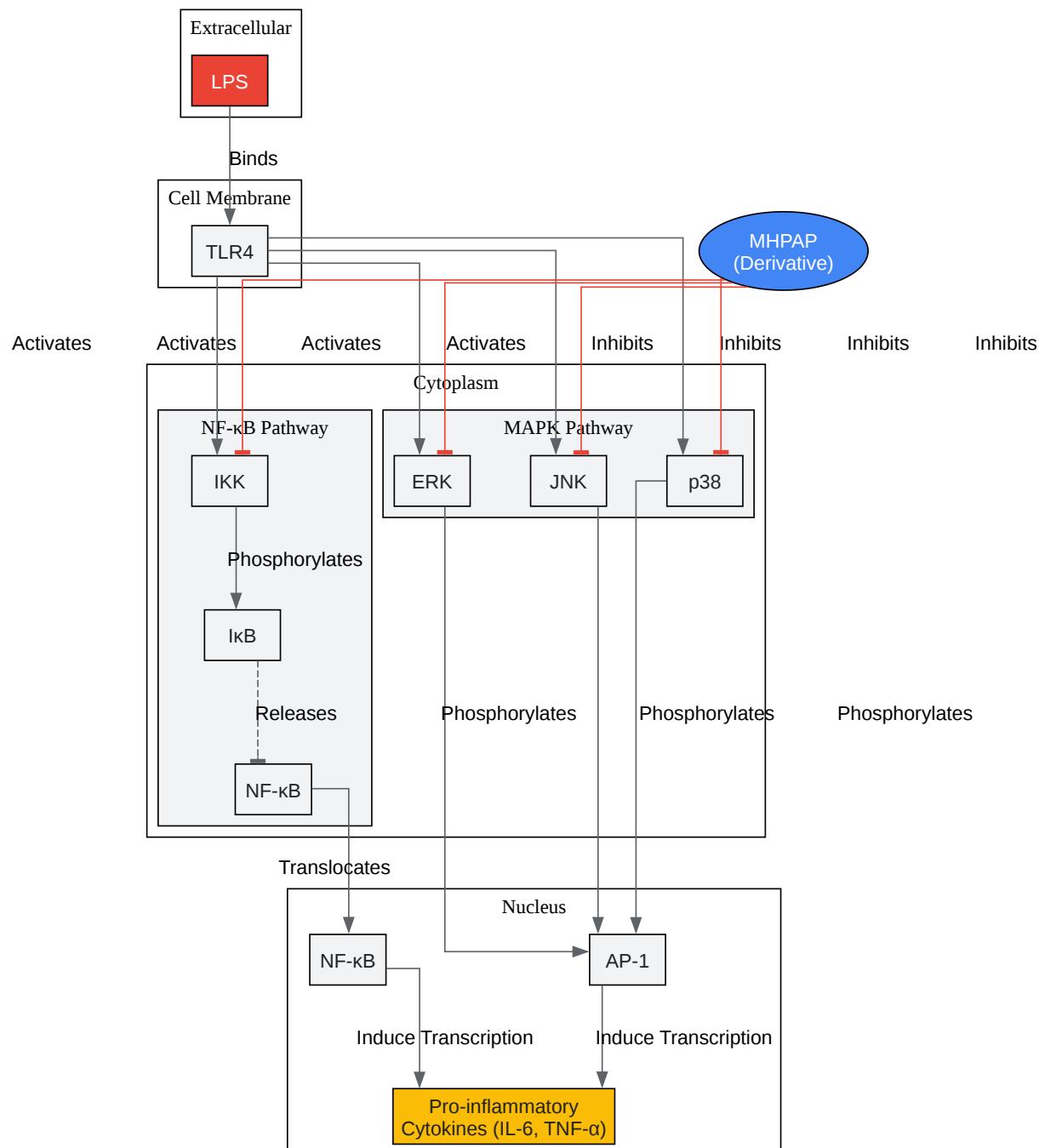
- Amino acid (e.g., L-phenylalanine)
- Methanol
- Trimethylchlorosilane (TMSCl)

Procedure:

- Place the amino acid (1.0 eq) in a round-bottom flask with a magnetic stirrer.
- Slowly add freshly distilled trimethylchlorosilane (2.0 eq) to the flask and stir.
- Add methanol to the mixture and continue stirring at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the amino acid methyl ester hydrochloride.

Biological Relevance and Signaling Pathways

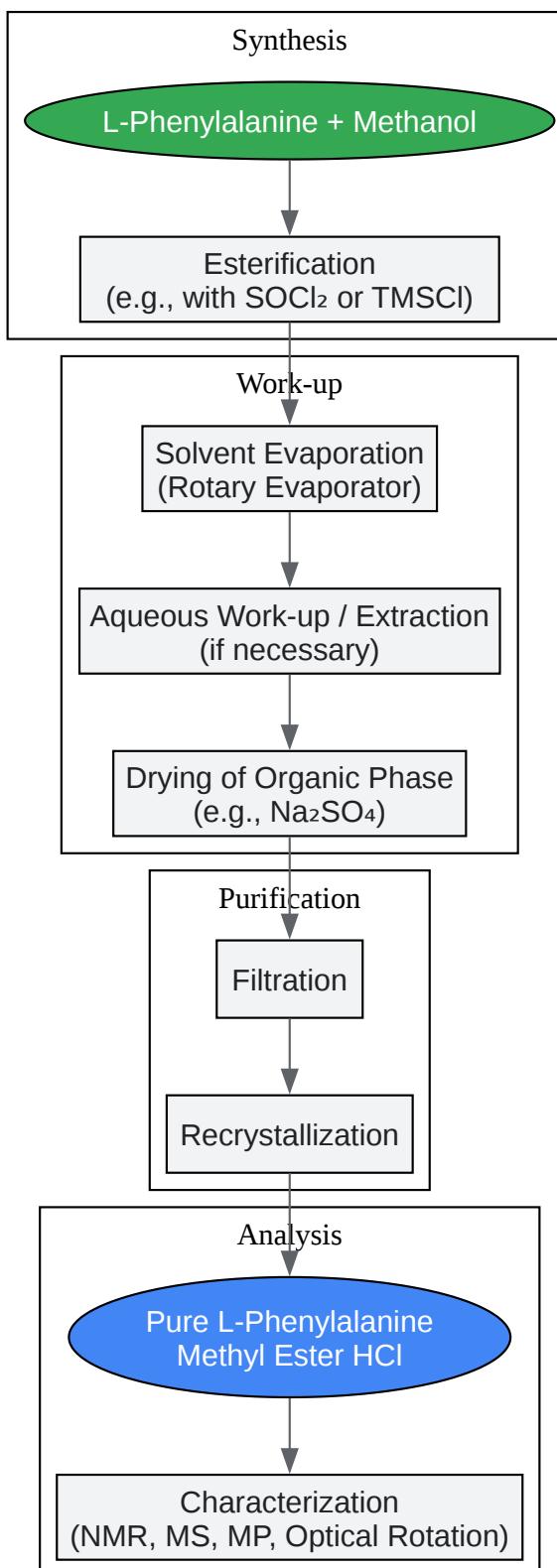
While **Methyl 2-amino-3-phenylpropanoate** itself is primarily a synthetic building block, its derivatives have shown significant biological activity. For instance, certain phenolic amide derivatives exhibit anti-inflammatory properties. The compound Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) has been shown to inhibit the production of pro-inflammatory cytokines in monocyte/macrophage-like cells. This inhibition is often mediated through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

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Caption: Potential anti-inflammatory signaling pathway modulation.

Experimental and Synthetic Workflows

The synthesis and purification of **Methyl 2-amino-3-phenylpropanoate** follow a standard workflow for amino acid esterification. A generalized workflow is presented below.



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Caption: General workflow for synthesis and purification.

Conclusion

Methyl 2-amino-3-phenylpropanoate remains a cornerstone for synthetic chemists and drug development professionals. A thorough understanding of its stereochemical properties, coupled with robust and efficient synthetic protocols, is paramount for its effective utilization in the creation of novel and complex molecules. The data and methodologies presented in this guide offer a comprehensive resource for the scientific community engaged in research and development involving this versatile chiral building block.

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